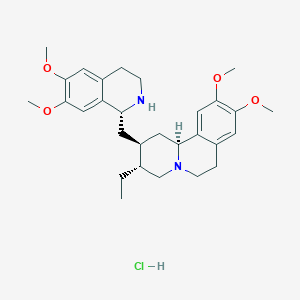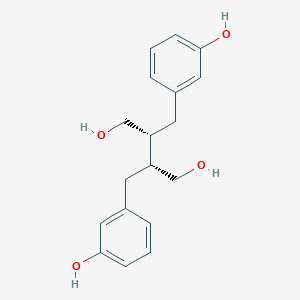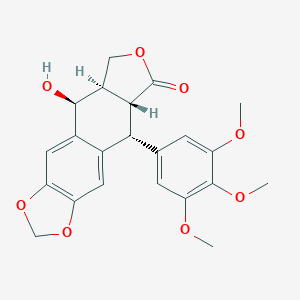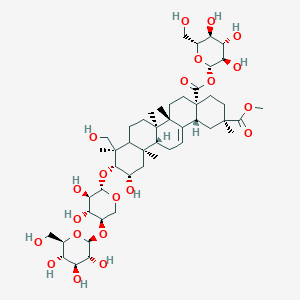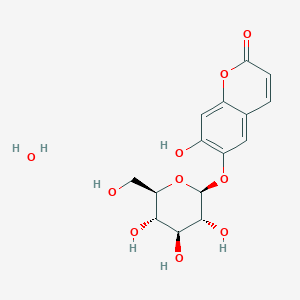
(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate' involves the reaction of two key starting materials: (1) 4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-7-ol and (2) 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid, followed by protection of the hydroxyl groups and subsequent coupling of the two fragments. The final product is obtained after deprotection of the hydroxyl groups and quaternization of the pyrrolizine nitrogen with methyl iodide.", "Starting Materials": ["4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-7-ol", "2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid", "methyl iodide", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether"], "Reaction": ["Protection of the hydroxyl groups of 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid with 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide in dichloromethane and triethylamine to obtain the corresponding di-tert-butyl ester.", "Reaction of 4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-7-ol with methyl iodide in dimethylformamide to obtain the corresponding quaternary salt.", "Coupling of the protected di-tert-butyl ester of 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid with the quaternary salt of 4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-7-ol using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane and triethylamine to obtain the protected intermediate.", "Deprotection of the di-tert-butyl ester using trifluoroacetic acid in dichloromethane to obtain the corresponding dihydroxy compound.", "Quaternization of the pyrrolizine nitrogen with methyl iodide in dichloromethane to obtain the final product.", "Deprotection of the hydroxyl groups using sodium methoxide in methanol to obtain the target compound."] } | |
Numéro CAS |
65582-53-8 |
Formule moléculaire |
C16H27NO7 |
Poids moléculaire |
345.39 g/mol |
Nom IUPAC |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1 |
Clé InChI |
UPYLKTQCLCBJQP-QMIVUERCSA-N |
SMILES isomérique |
C[C@@H]([C@](C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])(C(C)(C)O)O)OC |
SMILES |
CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |
SMILES canonique |
CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






